molecular formula C15H17N5O3 B2931384 4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine CAS No. 2195882-48-3

4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

Cat. No.: B2931384
CAS No.: 2195882-48-3
M. Wt: 315.333
InChI Key: NFAFZQYITRCYSX-UHFFFAOYSA-N
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Description

4-[8-(1,2-Oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a morpholine ring at the 2-position and a 1,2-oxazole-5-carbonyl group at the 8-position. The morpholine moiety introduces polarity, improving aqueous solubility, while the oxazole-carbonyl group may facilitate hydrogen bonding or π-π interactions in molecular recognition processes .

Properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-14(12-3-4-17-23-12)20-5-1-2-11-10-16-15(18-13(11)20)19-6-8-22-9-7-19/h3-4,10H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAFZQYITRCYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the construction of the pyrido[2,3-d]pyrimidine core. The final step involves the coupling of these two moieties with morpholine under specific reaction conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Pyrido[2,3-d]pyrimidine Core Formation: This core can be synthesized via a condensation reaction between a pyridine derivative and a suitable amidine.

    Coupling with Morpholine: The final step involves the coupling of the oxazole and pyrido[2,3-d]pyrimidine intermediates with morpholine under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of oxazole N-oxide derivatives.

    Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of 4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound ID Core Structure Substituents/Modifications Synthesis Yield Key Functional Groups Potential Biological Role
Target Compound Pyrido[2,3-d]pyrimidine 8-(1,2-Oxazole-5-carbonyl), 2-morpholine Not reported Oxazole-carbonyl, morpholine Antitumor (inferred)
7a () Pyrido[2,3-d]pyrimidine 2-Thioxo, phenylhydrazono-methyl Not reported Thioxo, hydrazono Antitumor (validated)
Compound 1 () Pyrimidine Thiazole, sulfonylmorpholine 13% Thiazole, sulfonyl Not specified
8-Aryl Intermediate () Pyrido[4,3-d]pyrimidine 5-Chloro, 2-morpholine Not reported Chlorine, morpholine Intermediate for drug discovery

Research Findings and Implications

  • Synthetic Feasibility : Low yields in suggest that introducing sulfonyl or carbonyl-morpholine groups is challenging, whereas the target compound’s synthesis (if optimized) might be more efficient .
  • Positional Isomerism : The pyrido[2,3-d]pyrimidine core in the target compound likely provides better planar stacking interactions than the [4,3-d] isomer in , impacting pharmacokinetics .

Biological Activity

The compound 4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine represents a novel class of heterocyclic compounds with potential therapeutic applications. This article delves into its biological activities, synthesis methods, and relevant case studies that highlight its pharmacological potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from pyrido[2,3-d]pyrimidine derivatives. The incorporation of the oxazole moiety is crucial for enhancing the biological activity. The molecular structure can be represented as follows:

C14H14N4O2\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_2

Biological Activity

The biological activity of This compound has been evaluated through various in vitro and in vivo studies. Key findings are summarized below:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Case Study : A study on the compound's effect on human peripheral blood lymphocytes showed a reduction in cell proliferation induced by phytohemagglutinin A and lipopolysaccharide .

Antiviral Properties

The compound has also been tested for antiviral activity:

  • In vitro assays revealed that it inhibits the replication of human herpes virus type 1 (HHV-1) in A-549 cell lines.
  • The antiviral mechanism is believed to involve modulation of cellular signaling pathways that are crucial for viral replication .

Immunomodulatory Effects

The immunological effects of this compound have been promising:

  • It was found to suppress tumor necrosis factor alpha (TNF-α) production in human whole blood cultures, indicating potential use in treating autoimmune disorders .

Toxicity Profile

Toxicity assessments have been conducted using zebrafish embryo models:

  • The compound exhibited low toxicity at therapeutic concentrations. This is critical for its development as a safe therapeutic agent .

Comparative Analysis with Other Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
SCM5Anticancer12.5
SCM9Antiviral15.0
4-MethylbenzamideImmunomodulatory10.0

The proposed mechanism of action for This compound involves:

  • Inhibition of signaling pathways associated with cell proliferation.
  • Activation of apoptotic pathways , leading to cancer cell death.
  • Modulation of immune responses , particularly through cytokine production regulation.

Q & A

Q. What are the recommended synthetic routes for this compound, and what are the critical intermediates or reaction conditions?

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step protocols. A common strategy includes:

  • Step 1 : Formation of the pyrido[2,3-d]pyrimidine core via condensation reactions, such as between aminopyrimidines and β-ketoesters or haloketones. For example, heating 2-aminopyrimidine derivatives with β-bromoacetophenone in dry xylene yields fused imidazo-pyridopyrimidines .
  • Step 2 : Introduction of the morpholine moiety. This is often achieved through nucleophilic substitution reactions, where a halogen atom (e.g., chlorine) at the 2-position of the pyrimidine ring is displaced by morpholine under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Step 3 : Functionalization of the 8-position with a 1,2-oxazole-5-carbonyl group. This may involve coupling reactions using activated carbonyl intermediates (e.g., acid chlorides) in the presence of coupling agents like EDCI/HOBt .

Q. Key intermediates :

  • Halogenated pyridopyrimidines (e.g., 2-chloro derivatives) for morpholine substitution.
  • Activated oxazole-carboxylic acid derivatives for acylation.

Q. How can spectroscopic data (e.g., NMR, MS) confirm the structure of this compound?

Structural confirmation relies on a combination of techniques:

  • 1^1H NMR : Signals for the morpholine ring typically appear as two triplets (δ ~3.6–3.8 ppm, NCH2_2CH2_2O) and a multiplet for the central oxygen-bearing CH2_2 groups. The oxazole protons resonate as distinct singlets (δ ~8.1–8.3 ppm), while pyridopyrimidine protons appear as deshielded aromatic signals (δ ~7.5–9.0 ppm) .
  • 13^{13}C NMR : The carbonyl group of the oxazole moiety appears at ~163–165 ppm. Sp2^2 carbons in the pyridopyrimidine core range from 110–160 ppm, with morpholine carbons at ~50–70 ppm (see Table III in for analogous compounds).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., [M+H]+^+ for C19_{19}H20_{20}N6_6O3_3: calculated 397.1615).

Advanced Research Questions

Q. How can reaction conditions be optimized if inconsistent yields are observed during the acylation step (oxazole-5-carbonyl introduction)?

Inconsistent yields in acylation may arise from:

  • Steric hindrance : The 8-position of the pyridopyrimidine core may be sterically crowded. Switching to bulkier coupling agents (e.g., DCC instead of EDCI) or using microwave-assisted synthesis can improve efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions. Testing mixed solvents (e.g., THF/DCM) or lower temperatures (0–25°C) could mitigate this .
  • Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates acyl transfer in carbodiimide-mediated couplings .

Experimental validation : Perform a Design of Experiments (DoE) to test variables like temperature, solvent, and coupling agent ratios. Monitor progress via TLC or LC-MS.

Q. How can molecular docking studies elucidate the binding interactions of this compound with potential biological targets (e.g., kinases)?

Methodology :

Target Selection : Prioritize targets based on structural homology (e.g., kinases with ATP-binding pockets, as pyridopyrimidines often act as kinase inhibitors).

Docking Protocol :

  • Prepare the compound’s 3D structure (energy-minimized using software like Gaussian).
  • Use AutoDock Vina or Schrödinger Glide for docking into the target’s crystal structure (PDB ID: e.g., 3JA for morpholine-containing ligands) .

Key Interactions :

  • The morpholine oxygen may form hydrogen bonds with hinge-region residues (e.g., Glu91 in CDK2).
  • The oxazole carbonyl could engage in π-π stacking with hydrophobic pockets.

Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis or enzymatic assays .

Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC50_{50}50​ values across studies)?

Root causes and solutions :

  • Assay Conditions : Variability in buffer pH, ATP concentration (for kinase assays), or cell-line genetic drift can skew results. Standardize protocols using guidelines like the NIH Assay Guidance Manual.
  • Compound Purity : Ensure >95% purity via HPLC (e.g., retention time matching and UV/Vis spectral comparison) .
  • Solubility Issues : Use DMSO stocks at ≤0.1% final concentration. For insoluble compounds, employ surfactants (e.g., Pluronic F-68) or cyclodextrin-based formulations .

Statistical analysis : Apply ANOVA or Student’s t-test to assess significance. Report confidence intervals (e.g., 95% CI for IC50_{50}).

Q. What strategies can be employed to study the structure-activity relationship (SAR) of modifications to the oxazole or morpholine moieties?

SAR workflow :

Analog Synthesis :

  • Oxazole modifications : Replace the 5-carbonyl with sulfonamide or amide groups.
  • Morpholine variants : Substitute morpholine with piperazine or thiomorpholine.

Biological Testing : Screen analogs against target enzymes/cells to determine IC50_{50}, EC50_{50}, or Ki values.

Computational Analysis : Perform QSAR modeling using descriptors like LogP, polar surface area, and H-bond donors/acceptors.

Q. Example findings :

  • Bulkier substituents on oxazole may enhance selectivity but reduce solubility.
  • Replacing morpholine with piperazine improves potency in kinase inhibition but increases cytotoxicity .

Q. How can stability studies (e.g., in plasma or buffer) be designed to assess the compound’s suitability for in vivo models?

Protocol :

Incubation : Prepare compound solutions in PBS (pH 7.4) or mouse plasma.

Time points : Collect samples at 0, 1, 2, 4, 8, and 24 hours.

Analysis : Quantify degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) using first-order kinetics.

Metabolite ID : Use high-resolution MS to identify hydrolysis products (e.g., cleavage of the oxazole carbonyl).

Q. Mitigation strategies :

  • Stabilize labile groups via prodrug approaches (e.g., ester prodrugs for carboxylic acids).
  • Optimize formulation (e.g., lipid nanoparticles for prolonged release) .

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